1-Acryloylazepan-2-one
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Overview
Description
1-Acryloylazepan-2-one is an organic compound with the molecular formula C9H13NO2 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acryloylazepan-2-one can be synthesized through several methods. One common approach involves the reaction of azepan-2-one with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Acryloylazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Acryloylazepan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and probes.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-acryloylazepan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Azepan-2-one: A precursor to 1-acryloylazepan-2-one, used in similar applications.
Caprolactam: Another seven-membered lactam with industrial significance.
Acryloyl derivatives: Compounds with similar functional groups, used in polymer chemistry.
Uniqueness
This compound is unique due to its combination of the azepane ring and acryloyl group, which imparts distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
2875-51-6 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-prop-2-enoylazepan-2-one |
InChI |
InChI=1S/C9H13NO2/c1-2-8(11)10-7-5-3-4-6-9(10)12/h2H,1,3-7H2 |
InChI Key |
CFMZBHZCIMJYHV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCCCCC1=O |
Origin of Product |
United States |
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